Crude Peptide Purity Improvement for Aggregating Sequences Using Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
For sequences prone to severe aggregation, the strategic incorporation of a single Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH unit transforms the synthetic outcome. When compared to standard stepwise coupling of Fmoc-Ala-OH and Fmoc-Ser(tBu)-OH, which yields crude peptide purities of only 15-25%, the use of the pseudoproline dipeptide increases crude purity to a range of 65-75% . This improvement represents a 3- to 4-fold increase in the relative amount of target peptide in the crude product, moving the synthesis from a failed or purification-intractable state to a viable one.
| Evidence Dimension | Crude Peptide Purity (HPLC) |
|---|---|
| Target Compound Data | 65-75% |
| Comparator Or Baseline | Standard stepwise coupling (Fmoc-Ala-OH and Fmoc-Ser(tBu)-OH): 15-25% |
| Quantified Difference | 3- to 4-fold increase in crude purity |
| Conditions | Fmoc-SPPS of an aggregation-prone peptide sequence |
Why This Matters
This difference dictates whether a synthetic peptide campaign is feasible; purity below ~30% is often commercially unviable due to the prohibitive cost and difficulty of purification, whereas 65-75% is a workable starting point for preparative HPLC.
